Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate
Overview
Description
“Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate” is a chemical compound belonging to the class of triazole derivatives. It contains a total of 28 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, and 1 Triazole .
Synthesis Analysis
“Methyl-1H-1,2,4-triazole-3-carboxylate” can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” includes 1 five-membered ring and 1 six-membered ring . The molecular weight is 217.22 g/mol.Chemical Reactions Analysis
The compound has been utilized as a precursor for preparing the nucleoside analogue, Ribavirin . It has also been involved in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Scientific Research Applications
Catalyst Activation and Organometallic Complexes
Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate derivatives have been utilized in the synthesis of organometallic complexes, which serve as catalysts for various chemical reactions. For instance, complexes involving rhodium and iridium with 1,2,3-triazole-based organochalcogen ligands have demonstrated significant activity in transfer hydrogenation and oxidation of alcohols. The unique "piano-stool" disposition of donor atoms around the metal centers in these complexes highlights their structural specificity and catalytic potential (Saleem et al., 2014).
Similarly, half-sandwich ruthenium(II) complexes derived from click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been characterized and explored for their catalytic efficiency in alcohol oxidation and ketone transfer hydrogenation. The coordination of triazole nitrogen atoms with ruthenium, along with the Ru–S and Ru–Se bond distances, has been meticulously studied, demonstrating the influence of donor sites on catalytic activity (Saleem et al., 2013).
Supramolecular Dendrimers and Liquid-Crystalline Phases
In the realm of materials science, this compound derivatives have contributed to the development of supramolecular dendrimers. These dendrimers, organized in novel thermotropic cubic liquid-crystalline phases, exhibit fascinating structural properties such as spherical micelle-like self-assembly. This research provides insights into the potential applications of such materials in advanced nanotechnology and materials engineering (Balagurusamy et al., 1997).
Antimicrobial and Antitumor Agents
On the biomedical front, this compound frameworks have been harnessed to create potent antimicrobial and antitumor agents. A notable example is the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which have shown significant antiproliferative activity against cancer cell lines, highlighting the scaffold's potential in cancer therapy (Stefely et al., 2010).
Environmental and Analytical Chemistry
In environmental chemistry, the study of benzotriazoles, including methylated analogues, has shed light on the occurrence and removal of these compounds as polar pollutants in the water cycle. This research is crucial for understanding the environmental impact and developing strategies for the removal of such persistent pollutants from wastewater and natural water bodies (Reemtsma et al., 2010).
Mechanism of Action
Mode of Action
It is known that the compound contains a1,2,4-triazole moiety , which is a common structural motif in many pharmaceuticals and agrochemicals due to its ability to mimic the geometry and hydrogen bonding patterns of various bioisosteres.
Biochemical Pathways
Compounds containing the1,2,4-triazole moiety are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Biochemical Analysis
Cellular Effects
Some triazole derivatives have been shown to exhibit potent inhibitory activities against certain cancer cell lines
Molecular Mechanism
It is known that triazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
A novel, metal-free process for the synthesis of a similar compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, has been reported . This process, which involves the efficient construction of the triazole ring under flow conditions, could potentially be used to study the temporal effects of Methyl 3-(1H-1,2,4-triazol-1-ylmethyl)benzoate.
Metabolic Pathways
Triazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with various enzymes or cofactors
Properties
IUPAC Name |
methyl 3-(1,2,4-triazol-1-ylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-4-2-3-9(5-10)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFDHSFRDDURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428759 | |
Record name | Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-24-3 | |
Record name | Benzoic acid, 3-(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857284-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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